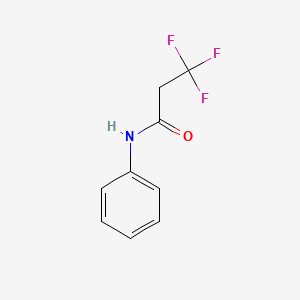
Trifluoromethyl acetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trifluoromethyl acetanilide can be synthesized through several methods. One common approach involves the reaction of m-(trifluoromethyl)aniline with acetyl chloride in a non-protic solvent to obtain 4-nitro-3-trifluoromethylacetanilide. The acetyl protection is then removed in an ethanol solution using potassium carbonate to yield the final product .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Trifluoromethyl acetanilide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is a meta-directing group, which means that electrophilic substitution reactions, such as nitration, predominantly occur at the meta position relative to the trifluoromethyl group.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the displacement of fluorine atoms.
Common Reagents and Conditions:
Nitration: Typically involves the use of concentrated nitric acid and sulfuric acid as reagents.
Reduction: Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound yields nitro derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
Trifluoromethyl acetanilide has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorinated groups on biological activity.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of trifluoromethyl acetanilide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in alterations in enzyme activity, receptor binding, and other cellular processes .
Comparación Con Compuestos Similares
Trifluoromethylbenzene: Similar in structure but lacks the acetamide group, leading to different reactivity and applications.
Fluoroquinolines: These compounds also contain fluorine atoms and have significant biological activity, but their structural framework and applications differ.
Uniqueness: Trifluoromethyl acetanilide is unique due to the combination of the trifluoromethyl group and the acetamide moiety. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H8F3NO |
|---|---|
Peso molecular |
203.16 g/mol |
Nombre IUPAC |
3,3,3-trifluoro-N-phenylpropanamide |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)6-8(14)13-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
Clave InChI |
JLGKTPZGUFZZLO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![sodium;(3R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13410001.png)
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
![2-Fluoro-1-[4-(3-methyl-2-buten-1-yl)-1-piperazinyl]ethanone](/img/structure/B13410010.png)
![1-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B13410015.png)

![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
![1-Butanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,4-nonafluoro-N-[2-(phosphonooxy)ethyl]-](/img/structure/B13410033.png)

